

# Unveiling CCT070535: A Technical Guide to its Chemical Profile and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

[City, State] – [Date] – **CCT070535**, a small molecule inhibitor of TCF-dependent transcription, has emerged as a significant tool for researchers in the fields of oncology and developmental biology. This technical guide provides an in-depth overview of its chemical structure, properties, and its mechanism of action, with a focus on its role in the Wnt signaling pathway. Detailed experimental protocols and data are presented to facilitate further investigation and application of this compound in drug discovery and development.

# **Chemical Structure and Properties**

**CCT070535** is identified by the CAS number 485319-41-3. Its chemical formula is C<sub>20</sub>H<sub>13</sub>Cl<sub>2</sub>N<sub>3</sub>, corresponding to a molecular weight of 398.24 g/mol . The precise chemical structure and nomenclature are detailed below.

Table 1: Chemical and Physical Properties of CCT070535



| Property          | Value                                                                        |
|-------------------|------------------------------------------------------------------------------|
| CAS Number        | 485319-41-3                                                                  |
| Molecular Formula | C20H13Cl2N3                                                                  |
| Molecular Weight  | 398.24 g/mol                                                                 |
| IUPAC Name        | 4-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-N-<br>(pyridin-2-yl)pyrimidin-2-amine |
| SMILES String     | c1ccnc(c1)Nc1nccc(n1)c1c[nH]nc1c1ccc(Cl)cc1                                  |
| Appearance        | Solid powder                                                                 |
| Solubility        | Soluble in DMSO                                                              |

Note: Physicochemical properties such as melting point, pKa, and logP are not consistently reported in publicly available literature and would require experimental determination.

# Mechanism of Action: Inhibition of the Wnt Signaling Pathway

**CCT070535** functions as a potent and specific inhibitor of the canonical Wnt signaling pathway. This pathway plays a crucial role in embryonic development, tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer.

The primary mechanism of **CCT070535** involves the disruption of TCF-dependent transcription. In the canonical Wnt pathway, the stabilization and nuclear translocation of  $\beta$ -catenin leads to its association with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. This complex then drives the expression of target genes that promote cell proliferation and survival. **CCT070535** directly interferes with this process, leading to the downregulation of Wnt target gene expression.





Click to download full resolution via product page

Figure 1: Wnt signaling pathway and the inhibitory action of CCT070535.

# **Biological Activity and Efficacy**

The inhibitory effect of **CCT070535** on TCF-dependent transcription translates to potent antiproliferative activity in various cancer cell lines with constitutively active Wnt signaling.

Table 2: In Vitro Activity of CCT070535 in Cancer Cell Lines



| Cell Line | Cancer Type                  | Genetic<br>Background | Gl50 (μM)     | Citation |
|-----------|------------------------------|-----------------------|---------------|----------|
| SW480     | Colorectal<br>Carcinoma      | APC mutant            | 11.8          | [1]      |
| HT29      | Colorectal<br>Adenocarcinoma | APC mutant            | 17.6          | [1]      |
| HCT116    | Colorectal<br>Carcinoma      | β-catenin mutant      | 11.1          | [1]      |
| DLD-1     | Colorectal<br>Adenocarcinoma | APC mutant            | Not specified |          |
| LS174T    | Colorectal<br>Adenocarcinoma | APC mutant            | Not specified | _        |

## **Experimental Protocols**

To facilitate the study of CCT070535, detailed protocols for key assays are provided below.

## **TCF/LEF Luciferase Reporter Assay**

This assay is fundamental for quantifying the inhibitory effect of CCT070535 on Wnt/ $\beta$ -catenin signaling.

#### Materials:

- HEK293T cells (or other suitable cell line)
- TOPflash and FOPflash luciferase reporter plasmids
- Renilla luciferase plasmid (for normalization)
- Lipofectamine 2000 (or other transfection reagent)
- Opti-MEM I Reduced Serum Medium
- DMEM with 10% FBS



#### CCT070535

- Wnt3a conditioned medium or recombinant Wnt3a
- Dual-Luciferase Reporter Assay System
- 96-well white, clear-bottom tissue culture plates
- Luminometer

## Procedure:

- Cell Seeding: Seed HEK293T cells at a density of 2 x 10<sup>4</sup> cells/well in a 96-well plate and incubate for 24 hours.
- Transfection: Co-transfect cells with TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids using Lipofectamine 2000 according to the manufacturer's protocol.
- Treatment: After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of CCT070535 or DMSO (vehicle control).
- Wnt Pathway Activation: After 1 hour of pre-treatment with **CCT070535**, stimulate the cells with Wnt3a conditioned medium (50% v/v) or recombinant Wnt3a (100 ng/mL) for 16-24 hours.
- Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
  Calculate the percentage of inhibition relative to the Wnt3a-stimulated control.





Click to download full resolution via product page

Figure 2: Workflow for the TCF/LEF Luciferase Reporter Assay.

## **Cell Viability (MTT) Assay**

This assay determines the cytotoxic or cytostatic effects of CCT070535 on cancer cell lines.

### Materials:

- SW480 cells (or other cancer cell line)
- DMEM with 10% FBS



#### CCT070535

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well clear tissue culture plates
- Microplate reader

### Procedure:

- Cell Seeding: Seed SW480 cells at a density of 5 x 10<sup>3</sup> cells/well in a 96-well plate and incubate for 24 hours.
- Treatment: Replace the medium with fresh medium containing serial dilutions of CCT070535 or DMSO (vehicle control).
- Incubation: Incubate the cells for 72 hours.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Aspirate the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI<sub>50</sub> value.





Click to download full resolution via product page

Figure 3: Workflow for the Cell Viability (MTT) Assay.

## Conclusion

**CCT070535** is a valuable chemical probe for studying the Wnt signaling pathway and holds potential for the development of targeted cancer therapies. Its specific mechanism of action and demonstrated efficacy in cancer cell lines with aberrant Wnt signaling make it a compelling candidate for further preclinical and clinical investigation. The data and protocols provided in this guide are intended to support the research community in advancing our understanding of Wnt-driven diseases and the development of novel therapeutic strategies.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Advanced glycation end products induce proliferation, invasion and epithelialmesenchymal transition of human SW480 colon cancer cells through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling CCT070535: A Technical Guide to its Chemical Profile and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543665#cct070535-chemical-structure-and-properties]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com